molecular formula C16H22S B14629042 4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran CAS No. 57703-73-8

4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran

Katalognummer: B14629042
CAS-Nummer: 57703-73-8
Molekulargewicht: 246.4 g/mol
InChI-Schlüssel: IOLOJRQUBSVLDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran is a heterocyclic compound that belongs to the class of benzothiopyrans These compounds are characterized by a sulfur atom incorporated into a benzene ring fused with a pyran ring The presence of the methyl and phenyl groups adds to the complexity and potential reactivity of the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran can be achieved through several synthetic routes. One common method involves the reaction of S-phenyl 3-oxobutanethioates with aluminum chloride. This reaction proceeds under controlled conditions to yield the desired benzothiopyran derivative . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiopyrans, depending on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its derivatives may exhibit pharmacological activities, such as antimicrobial, antifungal, or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran involves its interaction with molecular targets through various pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its sulfur atom can participate in redox reactions, while the aromatic ring can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-2H-1-benzothiopyran-2-ones: These compounds share a similar core structure but differ in the oxidation state of the sulfur atom.

    2-Phenyl-2H-1-benzothiopyran-4(3H)-one: This compound has a similar benzothiopyran core but with different substituents.

Uniqueness

4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran is unique due to the presence of both methyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to other benzothiopyran derivatives.

Eigenschaften

CAS-Nummer

57703-73-8

Molekularformel

C16H22S

Molekulargewicht

246.4 g/mol

IUPAC-Name

4-methyl-2-phenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene

InChI

InChI=1S/C16H22S/c1-12-11-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-4,7-8,12,14-16H,5-6,9-11H2,1H3

InChI-Schlüssel

IOLOJRQUBSVLDK-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(SC2C1CCCC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.